4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique combination of cyclobutyl, imidazo[1,2-b]pyridazinyl, piperazinyl, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The purification of the final product is typically achieved through techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including its ability to interact with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating these targets, thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have similar biological activities.
Piperazine derivatives: These compounds contain the piperazine moiety and are known for their diverse pharmacological properties.
Pyrimidine derivatives: These compounds feature the pyrimidine ring and are widely studied for their therapeutic potential
Uniqueness
4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21N7 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H21N7/c1-2-14(3-1)15-12-18(21-13-20-15)24-10-8-23(9-11-24)17-5-4-16-19-6-7-25(16)22-17/h4-7,12-14H,1-3,8-11H2 |
InChI Key |
XZZSYWORGZMQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Origin of Product |
United States |
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